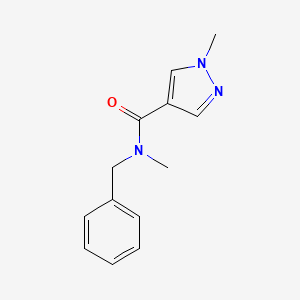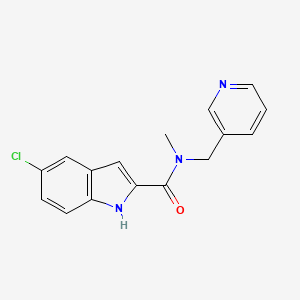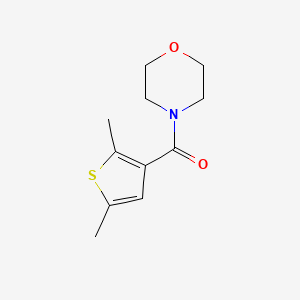
1H-indazol-6-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-6-yl(pyrrolidin-1-yl)methanone, also known as IPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPM belongs to the class of indazole derivatives, which have been found to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1H-indazol-6-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to reduce oxidative stress and protect against DNA damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-indazol-6-yl(pyrrolidin-1-yl)methanone in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for various research applications. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 1H-indazol-6-yl(pyrrolidin-1-yl)methanone. One potential application is its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may be used in combination with other compounds for the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
1H-indazol-6-yl(pyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 1H-indazole-6-carboxylic acid with pyrrolidine and subsequent reduction of the resulting amide. Another method involves the reaction of 1H-indazole-6-carboxaldehyde with pyrrolidine and subsequent reduction of the resulting imine.
Scientific Research Applications
1H-indazol-6-yl(pyrrolidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied in vitro and in vivo for its potential use in cancer treatment and prevention. This compound has also been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1H-indazol-6-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-10-8-13-14-11(10)7-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBWRWAYYZTEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)



![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)



